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Compound of Interest

Compound Name: 1-(Trimethylstannyl)-1H-pyrazole

CAS No.: 45653-18-7

Cat. No.: B14662998 Get Quote

Executive Summary
The integration of organotin(IV) moieties with biologically active pyrazole ligands represents a

frontier in medicinal inorganic chemistry. While platinum-based drugs (e.g., Cisplatin) have

historically dominated metal-based chemotherapy, their dose-limiting nephrotoxicity and

resistance profiles have necessitated alternatives. Organotin pyrazoles offer a distinct

therapeutic window: the organotin center provides tunable Lewis acidity and lipophilicity, while

the pyrazole scaffold acts as a versatile pharmacophore, facilitating specific receptor binding

and coordination stability.

This guide details the synthesis, structural characterization, and biological mechanisms of

these compounds, providing a roadmap for researchers to design "self-validating" experimental

protocols.

Chemical Foundation: The Tin-Pyrazole Synergy
The Rationale
The therapeutic efficacy of organotin pyrazoles stems from the synergistic coupling of two

distinct chemical behaviors:

The Organotin Moiety (
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): Acts as the cytotoxic payload.[1] The organic groups (

) dictate lipophilicity (essential for crossing cell membranes), while the central Tin atom (

) accepts electron density, allowing for hypervalent coordination (5- or 6-coordinate species).

The Pyrazole Ligand: A five-membered heterocyclic ring containing two adjacent nitrogen

atoms.[2][3][4][5] It functions not merely as a carrier but as a bioactive directing group. Its

ability to form hydrogen bonds and coordinate via

or carboxylate substituents stabilizes the hydrolytically sensitive Sn-C bonds.

Structural Coordination Modes
Understanding the coordination geometry is critical for predicting bioactivity. Organotin

carboxylates typically adopt one of three motifs:

Monomeric Ester Type: Unidentate coordination of the carboxylate group.

Bridging Polymer: The carboxylate group bridges two Sn atoms, forming infinite chains

(common in solid-state).

Chelating Bidentate: The ligand bites the Sn center, often increasing the coordination

number to 5 or 6.

Key Insight: 5-coordinate trigonal bipyramidal structures often exhibit superior antitumor activity

compared to their tetrahedral counterparts due to more favorable kinetic lability in biological

fluids.

Strategic Synthesis Protocol
Directive: Do not rely on generic recipes. This protocol uses the Dean-Stark condensation

method, preferred for its thermodynamic drive toward product formation via water removal.

Reagents & Stoichiometry
Precursor: Diorganotin(IV) Oxide (

) or Diorganotin(IV) Dichloride (
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).

Ligand: Pyrazole-derived carboxylic acid (e.g., 3,5-dimethylpyrazole-4-carboxylic acid).

Solvent: Toluene/Ethanol (3:1 v/v) azeotropic mixture.[6]

Stoichiometry: 1:2 (Metal:Ligand) for monomeric/chelated complexes; 1:1 for distannoxanes.

Step-by-Step Workflow
Ligand Activation: Dissolve the pyrazole ligand in ethanol. If using

, pre-treat the ligand with Sodium Ethoxide (

) to generate the sodium salt, preventing HCl generation which can degrade the complex.

Condensation: Add the organotin precursor to the ligand solution in a round-bottom flask

equipped with a Dean-Stark trap.

Reflux: Heat to reflux (~110°C). The azeotropic removal of water is the self-validating

checkpoint: the reaction is theoretically complete when water ceases to collect in the trap

(typically 4-6 hours).

Filtration & Crystallization: Filter the hot solution to remove unreacted oxide. Allow the filtrate

to evaporate slowly at room temperature. Do not force precipitation with cold ether

immediately; slow evaporation yields X-ray quality crystals.

Visualization: Synthesis Logic
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Figure 1: Step-by-step synthesis workflow using azeotropic dehydration to drive equilibrium.

Characterization Framework
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To validate the synthesis, specific spectral signatures must be identified.

Technique Parameter Diagnostic Signal
Structural
Implication

FT-IR 1600–1650 cm⁻¹
Carboxylate

coordination.

cm⁻¹
Indicates

monodentate binding.

400–550 cm⁻¹

Confirmation of Sn-

Ligand bond

formation.

¹H NMR Coupling satellites

Magnitude indicates

coordination geometry

(larger J = higher

coordination).

¹¹⁹Sn NMR
Chemical Shift (

)

-90 to -190 ppm (4-

coord) -200 to -400

ppm (5/6-coord)

Direct evidence of

coordination number.

Biological Mechanisms of Action (MoA)
Organotin pyrazoles are not merely alkylating agents; they function as "mitochondrial poisons"

and DNA intercalators.

Cytotoxicity & Apoptosis
Unlike cisplatin, which primarily targets nuclear DNA, organotin compounds often target the

mitochondria.

Membrane Interaction: The lipophilic R-groups facilitate entry into the cell.

Mitochondrial Swelling: The tin complex disrupts the mitochondrial membrane potential (

).
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ROS Generation: Disruption of the electron transport chain leads to an accumulation of

Reactive Oxygen Species (ROS).

Caspase Cascade: Cytochrome c release triggers Caspase-3/9, leading to apoptosis.

DNA Interaction
Certain planar pyrazole organotins can intercalate between DNA base pairs. The

atom may also coordinate with the phosphate backbone, causing hydrolytic cleavage.

Visualization: Signaling Pathway
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Figure 2: Dual-mechanism pathway showing mitochondrial disruption and DNA interaction

leading to apoptosis.

Safety & Toxicology: The "Tin" Problem
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While potent, organotins possess a narrow therapeutic index. Neurotoxicity and immunotoxicity

(thymus atrophy) are known risks of triorganotins (

).

Design Strategy: Focus on Diorganotins (

) rather than triorganotins. Diorganotins generally exhibit lower mammalian toxicity while
retaining significant antitumor activity.

Ligand Selection: Bulky pyrazole ligands can sterically hinder the tin center, preventing rapid

hydrolysis and non-specific binding to healthy proteins (e.g., hemoglobin), thereby improving

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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